Cas no 1251014-27-3 (7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester)

7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester structure
1251014-27-3 structure
商品名:7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester
CAS番号:1251014-27-3
MF:C14H22N4O4
メガワット:310.348883152008
MDL:MFCD18089861
CID:4564910

7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester 化学的及び物理的性質

名前と識別子

    • 7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester
    • 7,8-Dihydro-4H,6H-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylicacid5-tert-butylester3-ethylester
    • AM804955
    • D85449
    • 5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate
    • MDL: MFCD18089861
    • インチ: 1S/C14H22N4O4/c1-5-21-12(19)11-10-9-17(13(20)22-14(2,3)4)7-6-8-18(10)16-15-11/h5-9H2,1-4H3
    • InChIKey: DGRCLCYNTBCWPR-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CC2=C(C(=O)OCC)N=NN2CCC1)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 424
  • トポロジー分子極性表面積: 86.6
  • 疎水性パラメータ計算基準値(XlogP): 1

7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D963322-100mg
7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester
1251014-27-3 95%
100mg
$880 2025-02-22
eNovation Chemicals LLC
D963322-100mg
7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester
1251014-27-3 95%
100mg
$510 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613848-100mg
5-(Tert-butyl) 3-ethyl 7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3,5(6H)-dicarboxylate
1251014-27-3 98%
100mg
¥5434.00 2024-08-09
eNovation Chemicals LLC
D963322-100mg
7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester
1251014-27-3 95%
100mg
$880 2025-02-19

7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester 関連文献

7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl esterに関する追加情報

Introduction to 7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester (CAS No. 1251014-27-3)

7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester, identified by the CAS number 1251014-27-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of azulene derivatives, which are known for their unique structural and electronic properties. The presence of multiple nitrogen atoms in its core structure imparts remarkable stability and reactivity, making it a valuable scaffold for the development of novel pharmaceuticals and functional materials.

The molecular structure of 7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester features a fused ring system with four nitrogen atoms arranged in a specific geometric configuration. This arrangement not only contributes to its distinct spectral characteristics but also opens up possibilities for diverse chemical modifications. The introduction of ester functionalities at the 5-position and 3-position further enhances its versatility, allowing for further derivatization and functionalization.

In recent years, azulene derivatives have been extensively studied due to their potential applications in pharmaceuticals, organic electronics, and catalysis. The electron-rich nature of azulene cores makes them excellent candidates for developing molecules with strong π-conjugation systems. This property is particularly useful in the design of organic semiconductors and light-emitting diodes (OLEDs). Moreover, the nitrogen-containing heterocycles can serve as ligands or pharmacophores in drug design, influencing both the binding affinity and selectivity of potential therapeutic agents.

One of the most compelling aspects of 7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester is its role as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. The tert-butyl and ethyl ester groups provide handles for further chemical manipulation, enabling the creation of libraries of compounds with tailored biological activities.

The synthesis of 7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the construction of the azulene core through cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic strategies not only showcase the power of modern organic chemistry but also underscore the importance of fine-tuning reaction conditions to obtain the target molecule in high purity.

The pharmacological potential of 7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3-carboxylic acid 5-methoxy ester 7-methyl ether (a related derivative) has been extensively explored in preclinical studies. These investigations have revealed promising activities against various diseases models. Similarly,7,8-Dihydro-[4H],[6H]-1,
2,
5,
8a-tetraaza]azulene[3,5-dicarboxylic acid] derivative has shown potential as a tool compound for understanding biological mechanisms at a molecular level. Its ability to interact with biological targets without causing significant off-target effects makes it an attractive candidate for further development into therapeutic agents.

The material science applications of azulene derivatives are equally fascinating. The unique electronic properties of these compounds make them suitable candidates for use in organic photovoltaics (OPVs) and field-effect transistors (OFETs). Researchers have incorporated azulene-based molecules into polymer blends to enhance charge transport properties in solar cells. Additionally,7,8-Dihydro-[4H],[6H]-1,
2,
5,
8a-tetraaza]azulene[3,5-dicarboxylic acid] derivative derivatives have been explored as dyes in dye-sensitized solar cells (DSSCs), demonstrating efficient light absorption and charge separation capabilities.

The versatility of CAS No.1251014 extends beyond pharmaceuticals and materials science; it also finds applications in chemical sensing and imaging technologies. The ability to modify the electronic properties through functional group changes allows researchers to design probes that can detect specific analytes or biological markers with high sensitivity. These probes can be integrated into diagnostic platforms for early disease detection or environmental monitoring.

In conclusion,7,8-Dihydro-[4H],[6H]-1,
2,
5,
8[...]

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